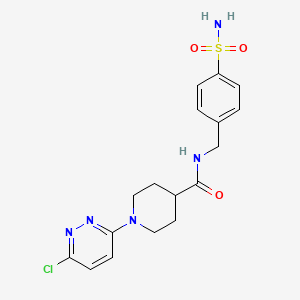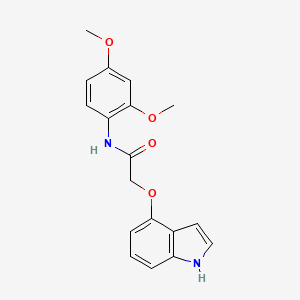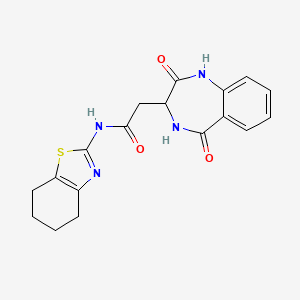![molecular formula C17H23N3O3S B11000274 methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11000274.png)
methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-イソブチル-2-{[4-(1H-ピロール-1-イル)ブタノイル]アミノ}-1,3-チアゾール-4-カルボン酸メチルは、チアゾール環、ピロール部分、およびカルボン酸エステル基を特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
5-イソブチル-2-{[4-(1H-ピロール-1-イル)ブタノイル]アミノ}-1,3-チアゾール-4-カルボン酸メチルの合成は、通常、複数段階の有機反応を伴います。このプロセスは、チアゾール環の調製から始まり、続いてピロール部分とカルボン酸エステル基が導入されます。これらの反応で一般的に使用される試薬には、塩化チオニル、ピロール、およびメチルイソブチルケトンなどがあります。 反応条件は、多くの場合、ジクロロメタンまたはトルエンなどの有機溶媒中で還流することを伴います .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フロー反応器と自動合成プラットフォームを使用すると、生産プロセスの効率と収率を向上させることができます。 反応条件、たとえば温度、圧力、溶媒の選択を最適化することは、合成のスケールアップに不可欠です .
化学反応解析
反応の種類
5-イソブチル-2-{[4-(1H-ピロール-1-イル)ブタノイル]アミノ}-1,3-チアゾール-4-カルボン酸メチルは、次のものを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。
置換: ハロゲン化アルキルまたは酸ハロゲン化物などの試薬を使用して、チアゾール環またはピロール環で求核置換反応が起こる可能性があります.
一般的な試薬と条件
酸化: 水性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生じることがあります一方、還元はアルコールまたはアミンを生じることがあります .
科学研究への応用
5-イソブチル-2-{[4-(1H-ピロール-1-イル)ブタノイル]アミノ}-1,3-チアゾール-4-カルボン酸メチルは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌または抗癌特性を持つ生物活性化合物としての可能性について調査されています。
医学: さまざまな病気の治療における潜在的な治療効果について探求されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrole moiety and the carboxylate ester group. Common reagents used in these reactions include thionyl chloride, pyrrole, and methyl isobutyl ketone. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
化学反応の分析
Types of Reactions
Methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrrole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
5-イソブチル-2-{[4-(1H-ピロール-1-イル)ブタノイル]アミノ}-1,3-チアゾール-4-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、下流のシグナル伝達経路をトリガーする可能性があります。 正確な分子標的と経路は、特定の用途と状況によって異なります .
類似の化合物との比較
類似の化合物
- 5-イソブチル-2-{[4-(1H-インドール-1-イル)ブタノイル]アミノ}-1,3-チアゾール-4-カルボン酸メチル
- 5-イソブチル-2-{[4-(1H-イミダゾール-1-イル)ブタノイル]アミノ}-1,3-チアゾール-4-カルボン酸メチル
独自性
5-イソブチル-2-{[4-(1H-ピロール-1-イル)ブタノイル]アミノ}-1,3-チアゾール-4-カルボン酸メチルは、明確な化学的および生物学的特性を与える官能基の特定の組み合わせのためにユニークです。 チアゾール環とピロール環の両方が存在することによって、さまざまな反応性と生物学的標的との潜在的な相互作用が可能になります .
類似化合物との比較
Similar Compounds
- Methyl 5-isobutyl-2-{[4-(1H-indol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
- Methyl 5-isobutyl-2-{[4-(1H-imidazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and pyrrole rings allows for diverse reactivity and potential interactions with biological targets .
特性
分子式 |
C17H23N3O3S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
methyl 5-(2-methylpropyl)-2-(4-pyrrol-1-ylbutanoylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H23N3O3S/c1-12(2)11-13-15(16(22)23-3)19-17(24-13)18-14(21)7-6-10-20-8-4-5-9-20/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19,21) |
InChIキー |
QHLJSRGRRGCEFX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CCCN2C=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1,3-benzothiazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11000195.png)
![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-indol-6-yl)acetamide](/img/structure/B11000200.png)

![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-methylbutyl)furan-2-carboxamide](/img/structure/B11000207.png)
![4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11000233.png)

![8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B11000245.png)
![4-(3,4-dichlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11000247.png)
![N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11000248.png)
![1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-isothiochromene-3-carboxamide](/img/structure/B11000256.png)


![N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B11000277.png)
